2-(Morpholin-4-yl)-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone
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Overview
Description
1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-(MORPHOLIN-4-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of imidazolidinones and morpholines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves the following steps:
Formation of Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Benzoylation: The imidazolidinone is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Morpholine Addition: The final step involves the addition of morpholine to the ethanone moiety, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-(MORPHOLIN-4-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction could produce morpholine-substituted ethanols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-(PIPERIDIN-4-YL)ETHAN-1-ONE: Similar structure but with a piperidine ring instead of morpholine.
1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-(PYRROLIDIN-4-YL)ETHAN-1-ONE: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-(MORPHOLIN-4-YL)ETHAN-1-ONE is unique due to the presence of both the imidazolidinone and morpholine rings, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C16H21N3O3 |
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Molecular Weight |
303.36 g/mol |
IUPAC Name |
1-(3-benzoylimidazolidin-1-yl)-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C16H21N3O3/c20-15(12-17-8-10-22-11-9-17)18-6-7-19(13-18)16(21)14-4-2-1-3-5-14/h1-5H,6-13H2 |
InChI Key |
WJJJIZBOOYQBDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CN1C(=O)CN2CCOCC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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